REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][N:12]=1)=O.P(Cl)(Cl)(Cl)(Cl)Cl.[NH2:23][NH2:24].O>C1(C)C=CC=CC=1>[NH2:23][NH:24][C:9]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][N:12]=1)=[N:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1] |f:2.3|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)NC(=O)C1=NC=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
NN.O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After removal of all solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column (2:1 of hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
NNC(=NC1=C(C=CC=C1)Cl)C1=NC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |